molecular formula C25H29N5O4 B2398127 N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-88-9

N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2398127
CAS RN: 1029763-88-9
M. Wt: 463.538
InChI Key: WQQHUPUFMKFVGZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the queried chemical, has been reported as selective ligands for the translocator protein (18 kDa), which is significant for positron emission tomography (PET) imaging. These ligands, including DPA-714, have been designed for labeling with fluorine-18, enabling in vivo imaging to study various biological processes and diseases. The development of these compounds for radiosynthesis and their application in PET imaging highlights the importance of specific chemical scaffolds in enhancing diagnostic capabilities (Dollé et al., 2008).

Anticancer and Anti-inflammatory Agents

Research into pyrazolopyrimidines derivatives has identified novel compounds with significant anticancer and anti-5-lipoxygenase activities. These studies have synthesized and evaluated a series of these derivatives, demonstrating their potential as therapeutic agents against cancer and inflammation. The structure-activity relationship (SAR) analysis of these compounds provides insights into designing more effective drugs with these properties (Rahmouni et al., 2016).

Antimicrobial Activity

Several studies have synthesized new heterocycles incorporating pyrazolopyrimidine derivatives, showing notable antimicrobial activity. These compounds have been tested against various pathogenic bacteria, revealing their potential as new antimicrobial agents. Such research is crucial for the development of new drugs to combat resistant strains of bacteria, addressing the growing concern over antimicrobial resistance (Bondock et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The synthesis of pyrazolo[3,4-d]pyrimidones has also explored their role as specific inhibitors of enzymes like cGMP specific phosphodiesterase (type V), which is significant in the development of antihypertensive drugs. These compounds' enzymatic, cellular, and in vivo activities have been evaluated, demonstrating their therapeutic potential in managing hypertension and related cardiovascular conditions (Dumaitre & Dodic, 1996).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-18-13-24(34-17-23(31)27-19-14-21(32-2)16-22(15-19)33-3)28-25(26-18)30-11-9-29(10-12-30)20-7-5-4-6-8-20/h4-8,13-16H,9-12,17H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQHUPUFMKFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

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